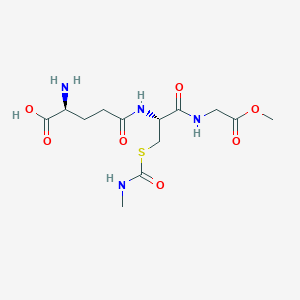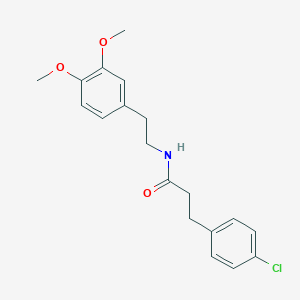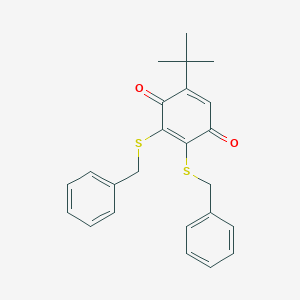
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone (DBTBQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DBTBQ belongs to the class of benzoquinones, which are known for their diverse biological and chemical properties.
Wirkmechanismus
The mechanism of action of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The induction of oxidative stress by 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone may contribute to its anticancer activity and other biological effects.
Biochemische Und Physiologische Effekte
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to exhibit a range of biochemical and physiological effects, including anticancer activity, antioxidant activity, and inhibition of enzyme activity. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has also been shown to exhibit antioxidant activity by scavenging free radicals and protecting against oxidative damage. In addition, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone in lab experiments is its relatively simple synthesis and availability. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone can be synthesized on a large scale and is commercially available. However, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is also known to be unstable and can decompose under certain conditions, which may limit its use in some experiments. In addition, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is known to be toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research involving 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone. One area of interest is the development of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone-based materials with novel properties, such as conductive or magnetic materials. Another area of interest is the investigation of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone's potential as a redox mediator in organic solar cells. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone and its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone involves the reaction of 2,3-dibenzylthiophene with tert-butyl hydroperoxide in the presence of a catalytic amount of molybdenum hexacarbonyl. The reaction proceeds through a radical mechanism and yields 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone as the major product. The synthesis of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has also been investigated for its potential use as a redox mediator in organic solar cells and as a catalyst in organic reactions. In materials science, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been used as a building block for the synthesis of novel materials with interesting properties.
Eigenschaften
CAS-Nummer |
135432-47-2 |
|---|---|
Produktname |
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone |
Molekularformel |
C24H24O2S2 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
2,3-bis(benzylsulfanyl)-5-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H24O2S2/c1-24(2,3)19-14-20(25)22(27-15-17-10-6-4-7-11-17)23(21(19)26)28-16-18-12-8-5-9-13-18/h4-14H,15-16H2,1-3H3 |
InChI-Schlüssel |
CESZLEICCACLBO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Andere CAS-Nummern |
135432-47-2 |
Synonyme |
2,3-dibenzylthio-6-tert-butyl-4-benzoquinone BQSBn-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



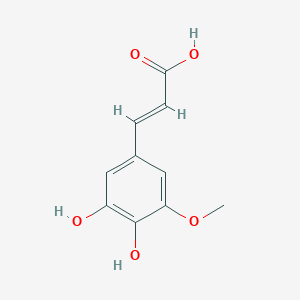


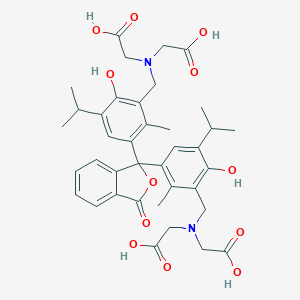


![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

